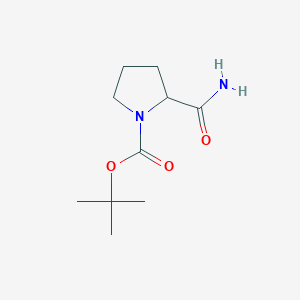
Tert-butyl 2-carbamoylpyrrolidine-1-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of tert-butyl carbamates can be inferred from the synthesis of similar compounds. For example, tert-butyl (4R)-4-(methoxymethylcarbamoyl)-2,2-dimethylthiazolidine-3-carboxylate was synthesized from L-cystine through acetonization, Boc protection, and N-methoxy-N-methyl amidation . This suggests that tert-butyl carbamates can be synthesized through protection strategies and amidation reactions.
Molecular Structure Analysis
The molecular structure of tert-butyl carbamates can be complex, as seen in the crystallographic studies of related compounds. For instance, tert-butyl 2-amino-1H-1,3-benzodiazole-1-carboxylate crystallized in an orthorhombic lattice with specific unit cell parameters and was stabilized by intermolecular interactions . This indicates that tert-butyl carbamates may also form stable crystalline structures with specific intermolecular interactions.
Chemical Reactions Analysis
Tert-butyl groups are known to be involved in various chemical reactions. The tert-butyl group in O-tert-Butyltyrosine was used as an NMR tag, which suggests that tert-butyl groups can be used to enhance the detection of compounds in NMR spectroscopy . Additionally, tert-butyl carbamates could potentially be involved in catalytic reactions, as seen with a copper(ii) metal-organic framework that catalyzed the hydrocarboxylation of cyclohexane to cyclohexanecarboxylic acid .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl carbamates can be deduced from the properties of similar compounds. For example, tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate has a bicyclo[2.2.2]octane structure with a lactone moiety and a piperidine ring, and its crystal structure was determined via X-ray diffraction . This suggests that tert-butyl carbamates may have complex structures with specific physical properties. The gas-liquid chromatography and mass spectral analysis of tert.-butyldimethylsilylated carboxylic acids, including tert-butyl carbamates, showed that they have characteristic fragmentation patterns and can be separated based on their retention data .
Scientific Research Applications
Chiral Auxiliary and Building Block in Peptide Synthesis
Tert-butyl 2-carbamoylpyrrolidine-1-carboxylate has been used as a chiral auxiliary in peptide synthesis. Its effectiveness in this role is highlighted by its application in the synthesis of enantiomerically pure 2-methyl-3-phenylpropanoic acid and dimethyl trans-cyclopentane-1,2-dicarboxylate. This compound has also been utilized as a chiral building block in dipeptide synthesis, showcasing its versatility in organic chemistry (Studer, Hintermann, & Seebach, 1995).
Antibacterial Activity
In the realm of antibacterial research, tert-butyl 2-carbamoylpyrrolidine-1-carboxylate derivatives have been synthesized and tested for their antibacterial activities. These derivatives have shown promising results, particularly in vitro and in vivo, contributing to the development of new antibacterial agents (Bouzard et al., 1989).
Synthesis of Quinoxaline Derivatives
The compound has been involved in the synthesis of quinoxaline derivatives, which are key structural motifs in various bioactive natural products and synthetic drugs. This showcases the compound's importance in the development of novel therapeutic agents (Xie et al., 2019).
Multicomponent Reactions in Organic Synthesis
This chemical has also played a crucial role in facilitating multicomponent reactions in organic synthesis. It has been used in the synthesis of aminopyrroles and bicyclic analogues, highlighting its application in the creation of complex organic molecules (Qiu, Wang, & Zhu, 2017).
Economical Synthesis from L-aspartic acid
An economical synthesis method for tert-butyl 2-carbamoylpyrrolidine-1-carboxylate from L-aspartic acid has been developed. This method is notable for its mild reaction conditions and cost-effectiveness, making it valuable for industrial preparation (Han et al., 2018).
Microwave-Assisted Synthesis and Antimicrobial Activity
The compound's derivatives have been synthesized using microwave-assisted techniques, which provide high yields. These derivatives have shown potential in antimicrobial applications, further expanding its utility in pharmaceutical research (Sreekanth & Jha, 2020).
Safety And Hazards
Tert-butyl 2-carbamoylpyrrolidine-1-carboxylate is associated with certain hazards. It has been labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315) and serious eye irritation (H319) . Therefore, it should be handled with appropriate personal protective equipment and used only in a well-ventilated area .
properties
IUPAC Name |
tert-butyl 2-carbamoylpyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3/c1-10(2,3)15-9(14)12-6-4-5-7(12)8(11)13/h7H,4-6H2,1-3H3,(H2,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PITJAAIPVBVRAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301185953 | |
| Record name | 1,1-Dimethylethyl 2-(aminocarbonyl)-1-pyrrolidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301185953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-carbamoylpyrrolidine-1-carboxylate | |
CAS RN |
54503-10-5 | |
| Record name | 1,1-Dimethylethyl 2-(aminocarbonyl)-1-pyrrolidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54503-10-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 2-(aminocarbonyl)pyrrolidine-1-carboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054503105 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1-Dimethylethyl 2-(aminocarbonyl)-1-pyrrolidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301185953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 2-(aminocarbonyl)pyrrolidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.790 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



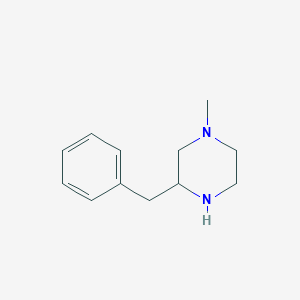
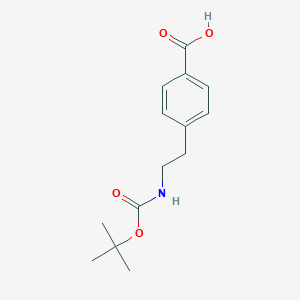
![Tert-butyl 1,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B153077.png)
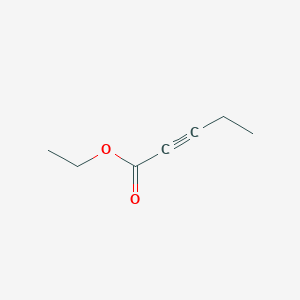
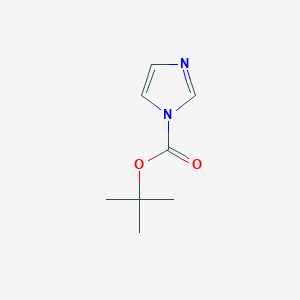

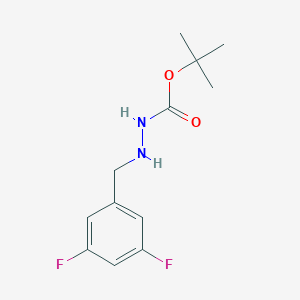
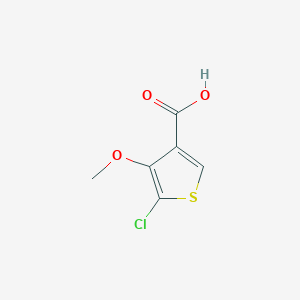
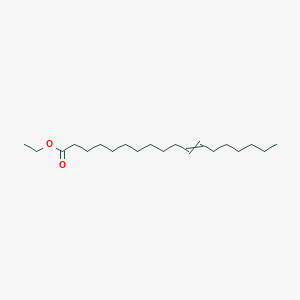
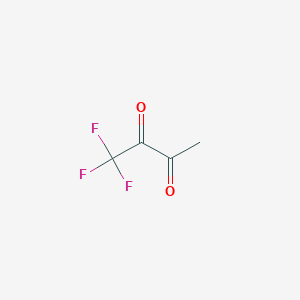
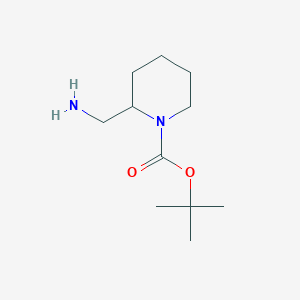
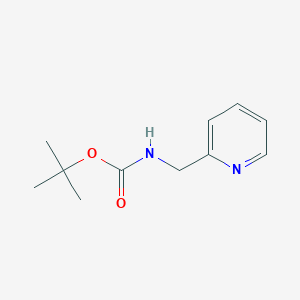
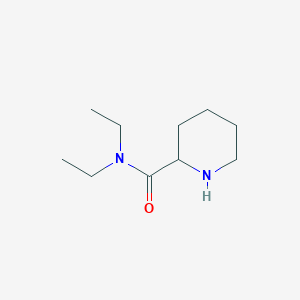
![Tert-butyl 2-(methylsulfonyl)-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate](/img/structure/B153118.png)